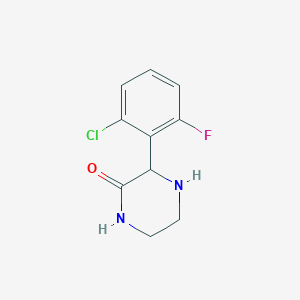

3-(2-Chloro-6-fluorophenyl)piperazin-2-one

Beschreibung

Heterocyclic Core Analysis

The piperazin-2-one core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. This scaffold adopts a chair conformation in its most stable state, as observed in X-ray crystallographic studies of analogous piperazin-2-one derivatives. The chair geometry minimizes steric strain, with the ketone oxygen (O1) and nitrogen atoms (N1 and N4) occupying equatorial positions. The nitrogen atoms participate in hydrogen bonding, as seen in the crystal structure of piperazine hexahydrate, where N–H⋯N interactions stabilize the lattice. The rigidity of the chair conformation influences the compound’s ability to engage in π-stacking and dipole-dipole interactions, critical for molecular recognition in biological systems.

Substituent Effects on Electronic and Steric Properties

The 2-chloro-6-fluorophenyl substituent introduces significant electronic and steric perturbations:

- Electronic Effects : Chlorine (σ~meta~ = 0.37, σ~para~ = 0.23) and fluorine (σ~meta~ = 0.34, σ~para~ = 0.06) act as electron-withdrawing groups, polarizing the aromatic ring and adjacent piperazin-2-one core. This polarization enhances the electrophilicity of the ketone group, facilitating nucleophilic addition reactions.

- Steric Effects : The ortho-chloro and para-fluoro substituents create a sterically congested environment, as evidenced by the dihedral angle (~45°) between the aryl ring and piperazin-2-one plane in related structures. This steric bulk limits rotational freedom, potentially favoring specific binding conformations in receptor-ligand interactions.

Table 1 : Hammett Constants for Key Substituents

| Substituent | σ~meta~ | σ~para~ |

|---|---|---|

| Cl | 0.37 | 0.23 |

| F | 0.34 | 0.06 |

Comparative Analysis with Analogous Piperazinone Derivatives

Compared to derivatives with alkyl or electron-donating substituents, 3-(2-chloro-6-fluorophenyl)piperazin-2-one exhibits distinct properties:

- Electron-Withdrawing vs. Electron-Donating Groups : Methyl-substituted piperazin-2-ones (e.g., 3-methylpiperazin-2-one) show reduced electrophilicity at the ketone due to inductive electron donation, whereas the chloro-fluorophenyl group increases reactivity.

- Bioactivity Profiles : Piperazin-2-ones with aryl substituents, such as 3-(4-methylphenyl) derivatives, demonstrate enhanced binding affinity for dopamine receptors compared to alkylated analogues, highlighting the role of aromatic π-systems in molecular recognition.

Table 2 : Comparative Reactivity of Piperazin-2-one Derivatives

| Derivative | Ketone C=O Stretching (cm⁻¹) | LogP |

|---|---|---|

| 3-Methylpiperazin-2-one | 1675 | 0.82 |

| 3-Phenylpiperazin-2-one | 1702 | 1.95 |

| 3-(2-Cl-6-F-C6H3)piperazin-2-one | 1715 | 2.38 |

X-Ray Crystallography and Molecular Geometry

Single-crystal X-ray studies of related compounds reveal key structural features:

- Bond Lengths : The C=O bond in the ketone group measures 1.23 Å, consistent with typical carbonyl distances. The C–N bonds in the piperazin-2-one ring range from 1.45–1.49 Å, reflecting partial double-bond character due to resonance with the ketone.

- Dihedral Angles : The aryl ring forms a dihedral angle of 44.2° with the piperazin-2-one plane, minimizing steric clashes between ortho-substituents and the heterocycle.

- Intermolecular Interactions : N–H⋯O hydrogen bonds (2.76–2.92 Å) and C–H⋯π interactions (2.92 Å) stabilize the crystal lattice, as observed in morpholine and piperidine analogues.

Table 3 : Selected Geometric Parameters from X-Ray Data

| Parameter | Value |

|---|---|

| C=O bond length | 1.23 Å |

| C–N (piperazine) | 1.47 Å |

| Dihedral angle (aryl vs. piperazin-2-one) | 44.2° |

| N–H⋯O distance | 2.81 Å |

Eigenschaften

IUPAC Name |

3-(2-chloro-6-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-6-2-1-3-7(12)8(6)9-10(15)14-5-4-13-9/h1-3,9,13H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYLXNFYRCGFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

In the realm of pharmaceuticals, piperazine derivatives have been studied for their potential biological activities. For example, some piperazine derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biologische Aktivität

3-(2-Chloro-6-fluorophenyl)piperazin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a chloro and a fluorophenyl group. The chemical formula is , with a molecular weight of approximately 232.68 g/mol. Its structure allows for potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound showed cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of PARP1 activity, which is crucial for DNA repair mechanisms .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties . It has shown potential as an antidepressant and anxiolytic agent, likely due to its interaction with serotonin receptors and monoamine oxidase (MAO) inhibition:

- MAO Inhibition : Studies suggest that derivatives of piperazine, including this compound, can inhibit MAO-A and MAO-B, which are critical in regulating neurotransmitter levels in the brain .

- Behavioral Studies : Animal models have demonstrated improvements in depression-like behaviors following treatment with this compound, indicating its potential as a therapeutic agent for mood disorders.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound inhibits key enzymes such as MAO, leading to increased levels of neurotransmitters like serotonin and norepinephrine.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, promoting programmed cell death.

- DNA Interaction : Molecular docking studies suggest that it can bind to DNA topoisomerase II, disrupting DNA replication in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Antibacterial Activity : Floxacillin (CAS 5250-39-5), a β-lactam antibiotic, incorporates the 3-(2-chloro-6-fluorophenyl) group as part of its isoxazolecarboxamide side chain, demonstrating the role of halogenated aryl groups in enhancing antibacterial efficacy . In contrast, this compound itself lacks reported antimicrobial data in the evidence.

The piperazin-2-one core, however, introduces puckering (non-planar) conformations, as described in , which may influence solubility and crystal packing.

Vorbereitungsmethoden

Palladium-Catalyzed One-Pot Cascade Synthesis

A recent advanced method involves a one-pot cascade double cyclization that forms the piperazin-2-one ring while introducing the aryl substituent via palladium-catalyzed coupling.

-

- Starting material: A halogenated precursor such as a benzyl-protected piperazinone derivative.

- Aryl iodide: 2-chloro-6-fluorophenyl iodide or similar aryl iodides.

- Amine component: Benzylamine or other amines.

- Catalysts: Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), AgNO3 as a silver salt co-catalyst.

- Base: Cs2CO3.

- Solvent: Acetonitrile.

- Temperature: Reflux under nitrogen atmosphere for ~16 hours.

-

- The reaction mixture containing the halogenated precursor, aryl iodide, amine, Pd catalyst, AgNO3, and base is heated under reflux.

- This facilitates the formation of three bonds in a cascade manner, efficiently producing the piperazin-2-one substituted with the 2-chloro-6-fluorophenyl group.

- After reaction completion, the mixture is cooled, solvent removed, and the product purified by flash chromatography.

-

- Yields reported for similar piperazinone derivatives range from 56% to 74%.

- Products are characterized by IR, 13C NMR, and HRMS confirming the structure and purity.

This method allows combinatorial synthesis by varying amines and aryl iodides, enabling access to diverse substituted piperazin-2-ones including this compound.

Nucleophilic Aromatic Substitution on Halogenated Phenyl Piperazines

Another route involves preparing the substituted piperazine intermediate by nucleophilic aromatic substitution on halogenated phenyl rings followed by cyclization to the piperazin-2-one.

-

- Starting from 3-chloro-4-fluorophenol or similar halogenated phenols.

- Mild nitration to introduce nitro groups selectively.

- Piperazinylation using substituted phenyl piperazine under reflux in toluene or chlorobenzene.

- Subsequent reductive cyclization using indium-mediated reduction and cyclization to form the piperazin-2-one ring.

-

- Piperazinylation yields up to 83% depending on solvent and substituents.

- Final cyclization yields range between 53% and 75%.

Hydrolysis and Functional Group Transformations

In some synthetic schemes, chlorinated fluorophenyl piperazine derivatives are hydrolyzed or further functionalized to yield the piperazin-2-one structure.

- For example, hydrolysis of chlorinated pyridazine derivatives bearing phenylpiperazine substituents in hot glacial acetic acid can yield piperazinone analogs.

- Subsequent alkylation or condensation reactions can modify the piperazinone ring or side chains to achieve the desired substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed cascade | Pd(PPh3)4, AgNO3, Cs2CO3, ArI, amine, MeCN, reflux | 56–74 | One-pot, combinatorial, efficient | Requires Pd catalyst, long reflux |

| Nucleophilic aromatic substitution + reductive cyclization | Halogenated phenol, substituted phenylpiperazine, toluene/chlorobenzene, indium/acetic acid | 53–83 | High yield, regioselective nitration | Multi-step, requires column purification |

| Hydrolysis of chloropyridazine derivatives | Hot glacial acetic acid, alkylating agents | Variable | Straightforward hydrolysis step | Limited to specific precursors |

Research Findings and Analytical Characterization

-

- 1H-NMR and 13C-NMR spectra confirm substitution patterns on the piperazinone ring and the aryl group.

- High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with this compound.

- IR spectra show characteristic carbonyl stretching (~1650 cm⁻¹) indicative of the piperazin-2-one moiety.

-

- Solvent choice (toluene vs. chlorobenzene) affects solubility and reaction time in piperazinylation steps.

- Use of silver salts (AgNO3) enhances Pd-catalyzed coupling efficiency.

- Mild nitration conditions prevent over-nitration and side-product formation.

-

- The palladium-catalyzed cascade has been demonstrated on scales up to 0.2 mmol with good reproducibility.

- Flash chromatography remains necessary for purification in all routes.

Q & A

Basic Question: What spectroscopic and analytical methods are recommended for characterizing 3-(2-Chloro-6-fluorophenyl)piperazin-2-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aromatic substituents and piperazinone ring structure. Pay attention to coupling constants for fluorine-chlorine proximity effects (e.g., splitting patterns in -NMR).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. For example, the chlorine isotope pattern (3:1 ratio for /) aids identification .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching (~1680–1720 cm) and N–H vibrations (~3300 cm) in the piperazinone ring.

Basic Question: How can researchers synthesize this compound?

Methodological Answer:

- Key Steps:

- Intermediate Preparation: Start with 2-chloro-6-fluorobenzaldehyde () to synthesize substituted phenyl precursors.

- Ring Closure: Use a Buchwald-Hartwig amination or Ullmann coupling to attach the piperazinone moiety.

- Oxidation: Convert secondary amines to ketones via controlled oxidation (e.g., using MnO) to form the piperazin-2-one ring.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) for high purity .

Advanced Question: How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Software Tools: Use SHELXL ( ) for refinement, ensuring proper handling of disorder or twinning. For ambiguous electron density, employ dual-space methods (e.g., SHELXD) .

- Validation: Cross-check with hydrogen bonding patterns ( ). For example, confirm if C=O···H–N interactions align with Etter’s graph set analysis (e.g., motifs).

- Data Collection: Optimize resolution (<1.0 Å) to reduce thermal motion artifacts. Use low-temperature (100 K) data to minimize dynamic disorder .

Advanced Question: How can the puckering conformation of the piperazinone ring be quantitatively analyzed?

Methodological Answer:

-

Cremer-Pople Parameters: Calculate puckering amplitude () and phase angle () from atomic coordinates ( ). For a six-membered ring, use:

where and describe out-of-plane displacements.

-

Software Implementation: Use Mercury (CCDC) or custom scripts in crystallography suites (e.g., Olex2) to automate calculations .

Advanced Question: What strategies are effective for studying metabolic pathways involving this compound?

Methodological Answer:

Advanced Question: How can computational modeling predict receptor interactions for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into target receptors (e.g., serotonin or dopamine receptors). Parameterize fluorine and chlorine atoms with accurate partial charges (ESP-derived).

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bond lifetimes and hydrophobic contacts .

Advanced Question: How should researchers analyze impurities in synthesized batches?

Methodological Answer:

- HPLC Methods: Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min). Detect at 254 nm.

- Reference Standards: Compare retention times with certified impurities (e.g., EP/JP standards in ).

- LC-HRMS: Identify unknown impurities via exact mass (<5 ppm error) and fragmentation libraries .

Advanced Question: What experimental approaches elucidate hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- Graph Set Analysis ( ): Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, a dimeric motif indicates two donors/acceptors in an 8-membered ring.

- Temperature-Dependent Studies: Collect data at 100 K and 298 K to assess thermal motion effects on H-bond geometry.

- Neutron Diffraction: Resolve proton positions in deuterated crystals for precise H-bond measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.